Ac-Glu-Glu-Val-Val-Ala-Cys-pNA is a synthetic peptide compound that plays a significant role in biochemical research and therapeutic applications. Its full name reflects its composition: it includes an acetylated N-terminus (Ac) followed by a sequence of amino acids: glutamic acid (Glu), valine (Val), alanine (Ala), and cysteine (Cys), terminated with a p-nitroanilide (pNA) group. This compound is primarily utilized in protease assays and as a substrate for various enzymes, making it valuable in both academic and industrial research settings.
This compound is synthesized through solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of peptides. The synthesis process typically involves the use of specialized resins and coupling reagents to facilitate the formation of peptide bonds between amino acids.
Ac-Glu-Glu-Val-Val-Ala-Cys-pNA is classified as a peptide substrate. It falls under the broader category of synthetic peptides, which are used extensively in biochemical research for studying enzyme activity, protein interactions, and cellular processes.
The synthesis of Ac-Glu-Glu-Val-Val-Ala-Cys-pNA is primarily conducted using Solid Phase Peptide Synthesis (SPPS). This method involves:
The synthesis requires careful control of reaction conditions to avoid side reactions, particularly with amino acids that have reactive side chains such as cysteine. The choice of protecting groups and coupling reagents is crucial for successful synthesis .
The molecular structure of Ac-Glu-Glu-Val-Val-Ala-Cys-pNA can be described as follows:
The structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the synthesized peptide.
Ac-Glu-Glu-Val-Val-Ala-Cys-pNA participates in various chemical reactions, particularly:
The kinetics of these reactions can be studied using spectrophotometric methods to monitor changes in absorbance corresponding to the release of p-nitroaniline during enzyme catalysis .
The mechanism of action involves the interaction between Ac-Glu-Glu-Val-Val-Ala-Cys-pNA and specific proteases:
The rate of reaction can be quantified by measuring absorbance changes at specific wavelengths related to p-nitroaniline release .
Relevant data regarding physical properties can typically be found in safety data sheets provided by suppliers .
Ac-Glu-Glu-Val-Val-Ala-Cys-pNA has several scientific applications:
Ac-Glu-Glu-Val-Val-Ala-Cys-pNA (Ac-EEVVAC-pNA) is a specialized chromogenic peptide substrate engineered for monitoring the enzymatic activity of hepatitis C virus (HCV) NS3/4A serine protease. This protease is essential for viral replication, as it cleaves the HCV polyprotein into functional non-structural proteins. The substrate’s design incorporates para-nitroaniline (pNA) as the chromophore, covalently linked to the C-terminal cysteine residue via an amide bond. Proteolytic cleavage between the P1 (Cys) and P1′ (pNA) positions releases the chromophore, generating a quantifiable spectrophotometric signal at 405 nm proportional to protease activity [6].
Structurally, the substrate sequence (EEVVAC) replicates the natural NS5A-NS5B junction within the HCV polyprotein (genotype 1). Its N-terminal acetylation blocks nonspecific aminopeptidase degradation, enhancing assay specificity. Key kinetic parameters for NS3/4A-mediated hydrolysis have been characterized:
Table 1: Kinetic Parameters of Ac-EEVVAC-pNA Hydrolysis by HCV NS3/4A Protease
| Parameter | Value | Experimental Conditions |
|---|---|---|
| Km | 128.6 ± 1.0 µM | 50 mM sodium acetate, 0.1 M NaCl, pH 5.0 |
| kcat | 0.85 s⁻¹ | 37°C, substrate saturation curve |
| kcat/Km | 6.61 × 10³ M⁻¹s⁻¹ | Calculated from Michaelis-Menten kinetics |
This substrate enables high-throughput screening of NS3/4A inhibitors by quantifying reductions in pNA release rates, providing a critical tool for antiviral drug development [6] [8].
The substrate Ac-EEVVAC-pNA directly mirrors the conserved cleavage site between NS5A and NS5B non-structural proteins (P6-P1 residues: EP6EP5VP4VP3AP2CP1∥SP1'). Mechanistic studies reveal that efficient NS3/4A processing at this junction depends critically on:
Table 2: Residue-Specific Contributions to Cleavage Efficiency at NS5A-NS5B Junction
| Position | Residue | Function in Cleavage | Impact of Mutation |
|---|---|---|---|
| P6 | Glu | Salt bridge with Arg155/Lys136 | 10-fold ↓ kcat/Km |
| P5 | Glu | Electrostatic docking | 8-fold ↓ kcat/Km |
| P1 | Cys | Oxyanion hole stabilization; nucleophile orientation | Cleavage abolished |
| P1′ | Ser | Leaving group acceptance; H-bond with Gly137 | 15-fold ↓ kcat |
High-throughput cleavage assays confirm that >99% of HCV clinical isolates preserve the EEVVAC motif despite genomic heterogeneity, underscoring its evolutionary constraint for protease recognition [8].
Ac-EEVVAC-pNA has been instrumental in quantifying the kinetic impairments of drug-resistant HCV NS3/4A mutants. Common resistance-conferring mutations (e.g., D168A, R155K, A156T) cluster in the S2 and S4 substrate-binding pockets, reducing inhibitor affinity but often compromising protease efficiency:
Table 3: Kinetic Parameters of Ac-EEVVAC-pNA Hydrolysis by Drug-Resistant NS3/4A Mutants
| Protease Variant | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Fold Change vs. Wild-Type |
|---|---|---|---|---|
| Wild-Type | 128.6 ± 1.0 | 0.85 ± 0.02 | 6.61 × 10³ | Reference |
| D168A | 198.0 ± 1.0 | 0.41 ± 0.01 | 2.06 × 10³ | 3.2-fold ↓ |
| R155K | 231.5 ± 2.1 | 0.72 ± 0.03 | 3.11 × 10³ | 2.1-fold ↓ |
| A156T | 142.3 ± 1.5 | 0.34 ± 0.02 | 2.39 × 10³ | 2.8-fold ↓ |
These mutants show even more pronounced defects when processing physiological polyprotein substrates. The D168A mutant, for example, exhibits a 5.7-fold loss in simeprevir inhibition but only 3.2-fold loss in Ac-EEVVAC-pNA hydrolysis, suggesting that chromogenic substrates partially compensate for active-site distortions via the pNA leaving group advantage [1]. Consequently, Ac-EEVVAC-pNA remains a robust reporter for comparing baseline catalytic competence across resistance variants.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8